N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
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Description
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C27H26N4O6 and its molecular weight is 502.527. The purity is usually 95%.
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Biological Activity
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a quinazolinone core structure, which is known for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The unique structural components of this compound may enhance its efficacy in various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C27H26N4O6
- Molecular Weight : 502.5 g/mol
- IUPAC Name : N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide
- CAS Number : 931731-72-5
The structural features of the compound include:
- A quinazoline ring fused with a benzene ring.
- Substituents such as methoxybenzyl and nitrobenzyl groups.
- An amide functional group linked to a butane chain.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. The incorporation of specific substituents in this compound enhances its interaction with cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anticonvulsant Properties
Quinazoline derivatives have also demonstrated anticonvulsant activities. The structure of this compound suggests potential efficacy in models of epilepsy. In related studies, compounds with similar configurations have shown effectiveness in reducing seizure frequency in animal models.
Antimicrobial Activity
The antimicrobial potential of this compound is supported by its structural similarity to other known antimicrobial agents. The presence of the nitro group is particularly noteworthy as it has been associated with enhanced antibacterial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Electron-withdrawing groups (like nitro) at specific positions enhance activity.
- Modifications at the benzyl substituents can lead to significant changes in potency.
Compound Variant | Activity (ED50 mg/kg) | Notes |
---|---|---|
Base Compound | 21 | Reference for comparison |
Variant A | 13 | Enhanced activity due to substitution |
Variant B | 8.9 | Surpasses standard anticonvulsants like phenytoin |
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar quinazoline derivatives:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.
- Anticonvulsant Research : Research featured in Pharmacology Biochemistry and Behavior indicated that certain quinazoline compounds exhibited significant anticonvulsant effects in maximal electroshock seizure models.
- Antimicrobial Efficacy : A study from Antimicrobial Agents and Chemotherapy reported that nitro-substituted quinazolines displayed potent activity against multi-drug resistant strains of bacteria.
Properties
CAS No. |
899914-96-6 |
---|---|
Molecular Formula |
C27H26N4O6 |
Molecular Weight |
502.527 |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H26N4O6/c1-37-24-10-5-2-7-20(24)17-28-25(32)11-6-16-29-26(33)22-8-3-4-9-23(22)30(27(29)34)18-19-12-14-21(15-13-19)31(35)36/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,28,32) |
InChI Key |
QNVKTVQPPFBBCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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